Pyrrolidine carboxamide derivative 2
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Overview
Description
Pyrrolidine carboxamide derivative 2 is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. Pyrrolidine carboxamide derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine carboxamide derivative 2 typically involves the construction of the pyrrolidine ring followed by functionalization to introduce the carboxamide group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with an acylating agent can form the pyrrolidine ring, which is then further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production of pyrrolidine carboxamide derivatives often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine carboxamide derivative 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce amines .
Scientific Research Applications
Pyrrolidine carboxamide derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of pyrrolidine carboxamide derivative 2 involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Pyrrolidine carboxamide derivative 2 can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: this compound is unique due to its specific functionalization, which imparts distinct biological activities and chemical reactivity. Its carboxamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C30H34ClF3N4O |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C30H34ClF3N4O/c1-18-13-28(38(35-18)21-6-8-26(33)25(31)15-21)19-9-11-36(12-10-19)29(39)24-17-37(30(2,3)4)16-23(24)22-7-5-20(32)14-27(22)34/h5-8,13-15,19,23-24H,9-12,16-17H2,1-4H3/t23-,24+/m0/s1 |
InChI Key |
UGINLDOCQNRWSG-BJKOFHAPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl |
Canonical SMILES |
CC1=NN(C(=C1)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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